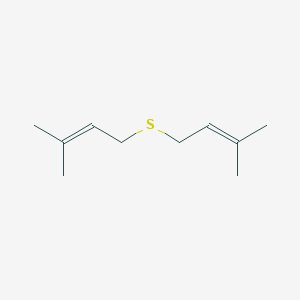

Diprenyl Sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33049-96-6 |

|---|---|

Molecular Formula |

C10H18S |

Molecular Weight |

170.32 g/mol |

IUPAC Name |

3-methyl-1-(3-methylbut-2-enylsulfanyl)but-2-ene |

InChI |

InChI=1S/C10H18S/c1-9(2)5-7-11-8-6-10(3)4/h5-6H,7-8H2,1-4H3 |

InChI Key |

GPAXHCWZVQHLFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCSCC=C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Aromatic Sulfur Chemistry: An In-depth Guide to the Early Studies and Discovery of Diphenyl Sulfide

Introduction

Diphenyl sulfide, an organosulfur compound with the chemical formula (C₆H₅)₂S, represents a fundamental structure in aromatic sulfur chemistry. Its discovery and the development of its early synthesis methods are intrinsically linked to the pioneering work on electrophilic aromatic substitution reactions in the late 19th century. While numerous methods now exist for its preparation, the early explorations laid the groundwork for the synthesis of a vast array of thioethers, compounds with significant implications in materials science, pharmaceuticals, and as synthetic intermediates. This technical guide delves into the foundational studies on the synthesis of diphenyl sulfide, presenting the experimental protocols and quantitative data from these seminal works.

Early Synthesis: The Friedel-Crafts Approach

One of the earliest and most significant methods for the preparation of diphenyl sulfide involves the reaction of benzene with a sulfur-containing electrophile, catalyzed by a Lewis acid such as aluminum chloride. This approach is a variation of the famed Friedel-Crafts reaction. An optimized and detailed procedure, representative of this classic method, is documented in Organic Syntheses, which builds upon the foundational work of chemists like Friedel, Crafts, Böeseken, and others. The reaction proceeds by treating benzene with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in the presence of AlCl₃.

Experimental Protocol: Synthesis of Diphenyl Sulfide

This protocol is adapted from a well-established procedure that refines the early synthetic methods.

Procedure:

-

In a 5-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a hydrogen chloride absorption trap, 858 g (980 cc, 11 moles) of dry benzene and 464 g (3.3 moles) of anhydrous aluminum chloride are placed.

-

The flask is cooled in an ice bath, and 270 g (166 cc, 2 moles) of sulfur monochloride is added dropwise from the dropping funnel over a period of two to three hours with continuous stirring.

-

After the addition is complete, the reaction mixture is removed from the ice bath and stirred at room temperature for two hours.

-

The mixture is then heated to 30°C until the evolution of hydrogen chloride nearly ceases (approximately one hour).

-

The reaction mixture is then poured onto 1 kg of cracked ice for hydrolysis.

-

Once hydrolysis is complete, the benzene layer is separated from the aqueous layer using a separatory funnel.

-

The benzene is distilled off on a steam bath.

-

The resulting crude, dark-colored oil is cooled to 0°C and filtered to remove precipitated sulfur.

-

The filtrate is distilled under reduced pressure. A fraction boiling at 155-170°C/18 mm is collected. This fraction contains diphenyl sulfide along with some thianthrene.

-

To obtain a colorless product, the distillate is heated for one hour on a steam bath with stirring, with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution.

-

The diphenyl sulfide is then separated, washed twice with 500-cc portions of water, dried over anhydrous sodium sulfate, and distilled.

The final product is a colorless liquid.

Quantitative Data

The physical properties and yield of diphenyl sulfide from early and refined syntheses are summarized below.

| Property | Value |

| Yield | 450–464 g (81–83% of the theoretical amount) |

| Boiling Point | 162–163°C / 18 mm Hg 296 °C (at atmospheric pressure) |

| Melting Point | -40 °C |

| Density | 1.113 g/cm³ at 20 °C |

| Refractive Index (n_D²⁰) | 1.6327 |

| Molecular Formula | C₁₂H₁₀S |

| Molar Mass | 186.27 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide |

Experimental Workflow and Reaction Mechanism

The synthesis of diphenyl sulfide via the Friedel-Crafts approach involves a series of well-defined steps, from the initial reaction to the final purification of the product. The underlying reaction mechanism is a classic example of electrophilic aromatic substitution.

Caption: Experimental workflow for the synthesis of diphenyl sulfide.

The reaction is believed to proceed through the formation of a highly reactive electrophilic sulfur species, generated from the interaction of sulfur monochloride and aluminum chloride. This electrophile then attacks the benzene ring.

Caption: Plausible reaction mechanism for diphenyl sulfide formation.

Conclusion

The early investigations into the synthesis of diphenyl sulfide, primarily through adaptations of the Friedel-Crafts reaction, were pivotal in the development of organosulfur chemistry. These foundational studies not only provided a practical route to this key molecule but also enhanced the understanding of electrophilic substitution on aromatic rings. The detailed protocols and characterization data from these early works have been refined over the decades, yet the core chemical principles remain a cornerstone of modern organic synthesis.

An In-depth Technical Guide to Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenyl sulfide, a key organosulfur compound. It covers its fundamental chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and its relevance in the field of drug development.

Chemical Identity and Nomenclature

Diphenyl sulfide, a colorless liquid with a distinct odor, is structurally characterized by a sulfur atom connecting two phenyl groups. Its unique structure makes it a valuable scaffold in organic synthesis and medicinal chemistry.

CAS Number: 139-66-2

Nomenclature: The naming conventions for this compound are straightforward. Its IUPAC name is phenylthiobenzene. It is also widely known by its common name, diphenyl sulfide. Other synonyms include diphenyl sulphide, 1,1'-thiobisbenzene, and phenyl sulfide.

Figure 1: Nomenclature of Diphenyl Sulfide.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of diphenyl sulfide, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀S |

| Molecular Weight | 186.27 g/mol |

| Appearance | Colorless liquid |

| Odor | Unpleasant, garlic-like |

| Melting Point | -40 °C (-40 °F) |

| Boiling Point | 296-297 °C (565-567 °F) |

| Density | 1.11 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in benzene, ether, and carbon disulfide |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.15-7.35 (m, 10H) |

| ¹³C NMR (CDCl₃) | δ 125.9, 129.0, 131.0, 135.8 |

| Infrared (IR) | 3057, 1579, 1476, 1438, 1087, 1023, 736, 690 cm⁻¹ |

| Mass Spectrometry (MS) | m/z 186 (M⁺), 154, 109, 77 |

Synthesis of Diphenyl Sulfide

Diphenyl sulfide can be synthesized through various methods. A common and reliable laboratory-scale preparation involves the reaction of thiophenol with iodobenzene in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation

This protocol details the synthesis of diphenyl sulfide via an Ullmann condensation reaction.

Materials:

-

Thiophenol (1.0 eq)

-

Iodobenzene (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol, iodobenzene, potassium carbonate, and copper(I) iodide.

-

Add a sufficient volume of DMF to dissolve the reactants.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure diphenyl sulfide.

Figure 2: Synthesis Workflow for Diphenyl Sulfide.

Applications in Drug Development

The diphenyl sulfide moiety is considered a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an attractive core for designing biologically active molecules.

Scaffold for Bioactive Compounds: The diphenyl sulfide framework is present in a variety of compounds that have been investigated for therapeutic applications. Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The sulfur atom can act as a hydrogen bond acceptor and its flanking phenyl rings can participate in π-π stacking and hydrophobic interactions with biological targets.

Logical Relationship in Drug Design: The development of drugs based on the diphenyl sulfide scaffold often follows a logical progression from a lead compound to a clinical candidate. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.

Figure 3: Drug Development Logic with Diphenyl Sulfide.

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of diphenyl sulfide (C₁₂H₁₀S), a key organosulfur compound utilized in various chemical and pharmaceutical applications. Understanding its solubility and solvent compatibility is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of Diphenyl Sulfide

Diphenyl sulfide is an aromatic sulfide comprising two phenyl groups bonded to a sulfur atom.[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic unpleasant odor.[2][3] Its primarily non-polar nature, owing to the two phenyl rings, is the dominant factor governing its solubility behavior.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀S | [2] |

| Molar Mass | 186.27 g/mol | [2] |

| Appearance | Colorless to light-yellow liquid | [1][3] |

| Density | ~1.113 g/cm³ at 20°C | [4] |

| Melting Point | -20°C to -40°C | [5] |

| Boiling Point | 296°C | [4] |

Quantitative Solubility and Solvent Compatibility

The general principle of "like dissolves like" is an excellent guide for predicting the solubility of diphenyl sulfide.[6] As a non-polar compound, it exhibits high solubility in non-polar organic solvents and is largely immiscible with polar solvents, most notably water.

Key Solubility Observations:

-

Water: Diphenyl sulfide is consistently reported as insoluble in water.[1][4][7]

-

Non-Polar Solvents: It is highly soluble or miscible with non-polar aromatic and aliphatic solvents. This includes benzene, where it is described as "very soluble".[2][5]

-

Halogenated Solvents: No specific quantitative data was found, but miscibility is expected with solvents like dichloromethane and chloroform due to their polarity.

-

Alcohols: It is reported to be soluble in hot alcohol, suggesting that solubility increases with temperature, a common characteristic for many organic compounds.[2][7]

-

Other Solvents: High solubility is also reported in carbon disulfide.[1][4][7]

The following table summarizes the qualitative and quantitative solubility data available for diphenyl sulfide.

| Solvent | Solvent Polarity | Solubility Profile | Source |

| Water | High | Insoluble | [1][4][7][8] |

| Benzene | Non-Polar | Very Soluble / Miscible | [1][4][5] |

| Diethyl Ether | Low | Soluble / Miscible | [1][4][5] |

| Carbon Disulfide | Non-Polar | Soluble / Miscible | [1][4][7] |

| Ethanol | Polar | Soluble (especially when hot) | [1][2][7] |

| Hexane | Non-Polar | Soluble | [2] |

Logical Framework for Solvent Selection

Choosing an appropriate solvent for a process involving diphenyl sulfide requires consideration of the intended application, such as organic synthesis, purification, or formulation. The following diagram illustrates a logical workflow for solvent selection.

Experimental Protocol: Isothermal Solubility Determination

A precise determination of solubility is crucial for many applications. The isothermal shake-flask method is a reliable and widely accepted analytical technique.[9] The goal is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.

Workflow for Isothermal Solubility Determination

The following diagram outlines the key steps in this experimental protocol.

Detailed Methodologies:

-

Preparation: Add an excess amount of diphenyl sulfide to a known mass or volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.[10]

-

Equilibration: Place the container in a thermostatically controlled environment, such as a shaker bath, set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solid.[9]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To prevent precipitation or further dissolution due to temperature changes, all subsequent steps should be performed quickly and at the target temperature.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a sub-micron filter (e.g., a 0.45 µm PTFE filter) to exclude any solid particulates.

-

Quantification:

-

Gravimetric Method: Dispense the filtered aliquot into a pre-weighed container. Record the total mass. Carefully evaporate the solvent under vacuum. Weigh the container again to determine the mass of the residual diphenyl sulfide.[10]

-

Chromatographic Method (e.g., HPLC, GC): Accurately dilute the filtered aliquot with a suitable solvent and analyze it using a calibrated chromatography system to determine the concentration.

-

-

Calculation: Express the solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

Conclusion

Diphenyl sulfide is a non-polar compound that demonstrates high solubility in non-polar organic solvents like benzene, diethyl ether, and carbon disulfide, while being insoluble in water. Its solubility in polar solvents like alcohols can be enhanced by increasing the temperature. For researchers and developers, a systematic approach to solvent selection based on application requirements and the principles of polarity is essential for successful experimental and manufacturing outcomes. When precise solubility data is required, adherence to a rigorous experimental protocol, such as the isothermal shake-flask method, is recommended to ensure the generation of accurate and reproducible results.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 5. diphenyl sulfide [chemister.ru]

- 6. education.com [education.com]

- 7. chembk.com [chembk.com]

- 8. industrochem.com [industrochem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Molecular Geometry and Conformation of Diphenyl Sulfide

Introduction

Diphenyl sulfide, with the chemical formula (C₆H₅)₂S, is an organosulfur compound that serves as a fundamental structural motif in various chemical contexts, including pharmaceuticals and materials science. Its three-dimensional structure, defined by the spatial arrangement of its two phenyl rings relative to the central sulfur atom, is crucial for its reactivity, physical properties, and interactions with biological targets. This guide provides a detailed analysis of the molecular geometry and conformational preferences of diphenyl sulfide, drawing upon data from gas-phase experiments, solid-state crystallographic studies, and computational modeling.

Molecular Geometry

The molecular geometry of diphenyl sulfide is characterized by the bond lengths and angles around the central sulfur atom and within the phenyl rings. These parameters have been determined with high precision through various experimental and computational methods. In the gas phase, the molecule adopts C₂ symmetry.

The steric repulsion between the two bulky phenyl groups plays a significant role in defining the geometry, notably leading to an enlargement of the C-S-C bond angle compared to a simple, unhindered sulfide.[1] Data from gas-phase electron diffraction (GED) and analyses of crystal structures provide a comprehensive picture of its structural parameters.

Data Presentation: Geometrical Parameters

The following table summarizes the key geometrical parameters for diphenyl sulfide as determined in the gas phase by electron diffraction and in the solid state through analysis of crystal structure databases.

| Parameter | Gas Phase (GED)[2] | Solid State (CSD Analysis)[1] |

| Bond Lengths (Å) | ||

| C-S | 1.774(2) | 1.775 (mean) |

| C-C (average) | 1.401 | - |

| Bond Angles (°) | ||

| ∠ C-S-C | 103.4(11) | 103.2 (mean) |

| ∠ S-C-C (non-equivalent) | 122.5 & 117.9(6) | - |

| ∠ C-C-C (average) | 120.0 | - |

Conformation

The conformation of diphenyl sulfide is primarily defined by the torsion (dihedral) angles around the two C-S bonds. These rotations determine the overall shape of the molecule and the relative orientation of the two phenyl rings. The molecule is not planar; the phenyl rings are twisted out of the C-S-C plane to alleviate steric hindrance.

In the gas phase, a single conformation with C₂ symmetry is observed.[3] This implies a specific, symmetrical twisting of both phenyl rings. In the solid state, while influenced by crystal packing forces, the phenyl rings consistently adopt an orientation that is approximately perpendicular to each other.[1] This general agreement between the gas-phase and solid-state conformations suggests a strong intrinsic preference for a non-planar, twisted structure.[1]

Data Presentation: Conformational Torsional Angles

The torsional angles dictate the three-dimensional shape of diphenyl sulfide.

| Parameter | Gas Phase (GED)[2] | Solid State (CSD Analysis)[1] |

| Torsional Angles (°) | ||

| τ(C-S-C-C) | -49.6(1.4) | Broad distribution near 90° (approx. perpendicular rings) |

Logical Pathway for Conformational Preference

The observed geometry and conformation are a direct result of underlying electronic and steric factors. The repulsion between the phenyl rings drives the molecule to adopt a structure that maximizes their separation in space.

Caption: Steric hindrance dictates diphenyl sulfide's conformation.

Experimental and Computational Protocols

The structural data presented are derived from sophisticated experimental and computational techniques.

Gas-phase electron diffraction is a powerful method for determining the molecular structure of volatile compounds free from intermolecular forces that are present in the solid or liquid states.[4][5]

Methodology:

-

Sample Introduction: A gaseous sample of diphenyl sulfide is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[4]

-

Electron Beam Interaction: A high-energy beam of electrons (typically with an energy of a few thousand volts) is directed perpendicularly through the molecular beam.[4]

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms within the diphenyl sulfide molecules. This creates a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a modern imaging plate/CCD detector.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This one-dimensional intensity data is then mathematically transformed and fitted to a theoretical model of the molecule's geometry. By refining the model's parameters (bond lengths, angles, and torsional angles), a precise molecular structure is determined.[4]

This technique is used to determine the precise arrangement of atoms within a crystalline solid.[6] While data for diphenyl sulfide itself is often analyzed from databases of related structures, the general protocol for a small organic molecule is as follows.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown. A common method is the slow evaporation of a saturated solution.[7][8] The compound is dissolved in a suitable solvent, filtered to remove impurities, and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled (often to ~100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods (solving the "phase problem"), and the structural model is refined against the experimental data to yield the final, precise three-dimensional structure.[6]

Quantum chemical calculations are used to predict molecular structures, conformational energies, and other properties. These methods are often used to complement and interpret experimental data.[1]

Methodology:

-

Model Building: A starting 3D structure of diphenyl sulfide is built using molecular modeling software.

-

Method Selection: A theoretical method and basis set are chosen. Density Functional Theory (DFT) methods (e.g., B3LYP) are commonly used for their balance of accuracy and computational cost. Ab initio methods can also be employed for higher accuracy.[1]

-

Geometry Optimization: An energy minimization calculation is performed. The program systematically alters the bond lengths, angles, and dihedral angles to find the lowest energy (most stable) geometry.

-

Conformational Mapping (Potential Energy Surface Scan): To explore conformational preferences, key dihedral angles (in this case, the C-S-C-C angles) are systematically rotated. An energy calculation is performed at each step to generate a potential energy surface, which reveals the low-energy (preferred) conformations and the energy barriers between them.[1]

Combined Workflow for Structural Analysis

The determination of a molecule's structure often involves a combination of techniques to provide a complete picture.

Caption: Workflow for the structural analysis of diphenyl sulfide.

References

- 1. CCCC 1990, Volume 55, Issue 11, Abstracts pp. 2590-2601 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. Gas Electron Diffraction and Small Molecule Structure - Paderborn Center for Parallel Computing (PC2) | Universität Paderborn [pc2.uni-paderborn.de]

- 6. rigaku.com [rigaku.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. How To [chem.rochester.edu]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

The Reactivity of the Carbon-Sulfur Bond in Diphenyl Sulfide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl sulfide (Ph₂S), an aromatic organosulfur compound, serves as a pivotal structural motif and synthetic intermediate across a spectrum of industries, including pharmaceuticals, agrochemicals, and materials science.[1] Its utility is fundamentally governed by the reactivity of its carbon-sulfur (C-S) bonds. This technical guide provides an in-depth exploration of the C-S bond in diphenyl sulfide, detailing its synthesis, inherent reactivity, and the various strategies employed to activate and functionalize this linkage. The document summarizes key quantitative data, presents detailed experimental protocols for relevant transformations, and utilizes visualizations to elucidate complex reaction pathways and workflows, offering a comprehensive resource for professionals engaged in chemical synthesis and drug development.

Introduction to Diphenyl Sulfide

Diphenyl sulfide, also known as phenyl sulfide or 1,1'-thiobis[benzene], is a colorless liquid characterized by the chemical formula (C₆H₅)₂S.[2] The molecule features a sulfur atom bridging two phenyl groups, forming a bent structure.[2] This compound is soluble in common organic solvents like diethyl ether and benzene but is insoluble in water.[2][3] Its significance stems from its role as a versatile chemical intermediate in the synthesis of dyes, pesticides, and advanced polymers like poly(p-phenylene sulfide) (PPS).[1][4] In the pharmaceutical sector, the diphenyl sulfide scaffold is a component of various therapeutic agents, and the compound serves as a crucial raw material in complex drug synthesis pathways.[1]

Synthesis of Diphenyl Sulfide

The construction of the C-S bond to form diphenyl sulfide can be achieved through several synthetic strategies, most notably via transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Palladium/Copper Dual-Metal Catalysis

A prominent method involves the direct C-S bond formation via the C-O bond activation of phenols, utilizing a crossover Pd/Cu dual-metal catalysis system. This approach allows for the coupling of phenols with thiols to generate diaryl sulfides.

Nickel-Catalyzed Thiolation

Nickel complexes have proven to be effective catalysts for the coupling of aryl halides (e.g., bromobenzene) with thiophenol.[5] Using bases like potassium tert-butoxide (KOᵗBu), these reactions can proceed with low catalyst loading (3-4 mol%) to afford diphenyl sulfide in good to excellent yields.[5]

Friedel-Crafts-Type Reactions

Traditional methods for preparing diphenyl sulfide include the Friedel-Crafts-like reaction between benzene and sulfur monochloride or sulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride.[2][6]

Core Reactivity of the C-S Bond

The C-S bond in diphenyl sulfide, while relatively stable, exhibits rich reactivity that can be harnessed for molecular elaboration. Its reactivity is influenced by the polarizability of the sulfur atom and the electronic effects of the attached phenyl rings.

Bond Strength and Energetics

The cleavage of the C-S bond is a fundamental process in its functionalization. The bond dissociation energy (BDE) is a key parameter reflecting the bond's strength. Theoretical calculations using density functional theory (DFT) have been employed to determine the BDE for various organosulfur compounds.[7] Oxidation of the sulfide to a sulfone significantly weakens the C-S bond, reducing the BDE by approximately 11.8 kcal/mol for aromatic sulfides, thereby facilitating its cleavage.[8]

Table 1: Bond Dissociation Energies (BDEs) of Relevant Sulfur Compounds

| Compound/Bond | Bond Dissociation Energy (kJ/mol) | Method |

|---|---|---|

| Diphenyl Disulfide (S-S) | ~251 | DFT Calculation[9] |

| Dimethyl Sulfide (C-S) | 305 ± 4 | Experimental |

| Thiophenol (S-H) | 344 ± 5 | Experimental |

Note: Data compiled from various sources. To convert kJ/mol to kcal/mol, divide by 4.184.[10]

Oxidation of the Sulfur Center

The sulfur atom in diphenyl sulfide can be readily oxidized to form diphenyl sulfoxide (Ph₂SO) and subsequently diphenyl sulfone (Ph₂SO₂). This transformation alters the electronic properties and geometry of the molecule and is a common step in the synthesis of related derivatives. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are often used for these oxidations.[2][11]

Caption: Oxidation pathway of diphenyl sulfide.

C-S Bond Cleavage Reactions

Activation and cleavage of the C-S bond are critical for using diphenyl sulfide as a synthetic platform. Various methodologies have been developed to achieve this transformation under different reaction conditions.

-

Photochemical Cleavage: Irradiation with UV light (e.g., 254 nm) can induce homolytic cleavage of the C-S bond, generating phenyl and thiyl radicals.[12] This approach can be harnessed to form carbocations under neutral conditions for subsequent C-C or C-N bond formation.[13] The formation of a radical cation of the sulfide is often a key intermediate in these processes.[14][15]

-

Transition-Metal-Mediated Cleavage: Low-valent transition metals, particularly nickel and palladium complexes, can insert into the C-S bond via oxidative addition.[16] This activation strategy is the cornerstone of desulfitative cross-coupling reactions, where the sulfide moiety acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[17] The relative ease of C-S bond cleavage often follows the order: alkyl thiols < aromatic thiols < sulfides < thiophenes.[18]

-

Catalytic Hydrolysis and Aquathermolysis: In the context of hydrodesulfurization (HDS) for fuel processing, the cleavage of C-S bonds is paramount.[18][19] Studies on model compounds like cyclohexyl phenyl sulfide have shown that transition-metal ions, especially Cu²⁺, can significantly reduce the kinetic barrier for the heterolysis of C-S bonds in aqueous environments under high temperatures.[20] The catalytic activity for this process was found to follow the sequence: Cu²⁺ ≫ Co²⁺ ≈ Ni²⁺ > Fe²⁺.[20]

Caption: Major strategies for C-S bond cleavage.

Applications in Drug Development

The diphenyl sulfide motif is present in a number of pharmacologically active molecules. Its synthesis and functionalization are therefore of significant interest to medicinal chemists. For example, it is a known metabolite of the fungicide Edifenphos and a potential impurity in the antifungal agent Fenticonazole Nitrate.[3] The ability to selectively cleave and form C-S bonds allows for late-stage functionalization of complex molecules, a valuable strategy in the generation of compound libraries for drug discovery.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for synthetic chemistry. The following protocols are adapted from established methods.

Protocol: Synthesis of Diphenyl Sulfide via Friedel-Crafts Reaction

This procedure is adapted from Organic Syntheses.[6]

Materials:

-

Anhydrous aluminum chloride (280 g, 2.1 moles)

-

Dry, thiophene-free benzene (1 kg, 12.8 moles)

-

Sulfur chloride (S₂Cl₂) (135 g, 1 mole)

-

Cracked ice

-

Zinc dust

-

40% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Commercial methyl alcohol

Procedure:

-

A mixture of anhydrous aluminum chloride and 1 kg of dry benzene is placed in a 5-L flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

The flask is cooled in an ice bath, and 135 g of sulfur chloride is added dropwise from the funnel over approximately one hour with continuous stirring.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for two hours, followed by heating at 30°C for one hour until hydrogen chloride evolution nearly ceases.

-

The reaction mixture is then carefully poured onto 1 kg of cracked ice for hydrolysis.

-

The benzene layer is separated, and the benzene is removed by distillation on a steam bath.

-

The resulting dark-colored oil is cooled to 0°C to precipitate sulfur, which is removed by filtration. The residue is further purified by dissolving in 500 cc of methyl alcohol, cooling to 0°C for three hours, and filtering off the precipitated sulfur.

-

The alcohol is removed, and the residue is distilled. The fraction boiling at 155–170°/18 mm is collected (yield: 470–490 g).

-

This crude product is heated for one hour on a steam bath with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution to remove impurities.

-

The diphenyl sulfide layer is separated, washed twice with 500-cc portions of water, dried over anhydrous sodium sulfate, and distilled under reduced pressure.

-

The final product is a colorless liquid boiling at 162–163°/18 mm. (Final Yield: 450–464 g, 81–83%).

Protocol: Pd-Catalyzed C-S Coupling of Iodobenzene and Sodium Thiosulfate

This protocol describes a modern approach to symmetrical diaryl sulfides.[21]

Materials:

-

Iodobenzene (1.0 mmol)

-

Sodium thiosulfate (Na₂S₂O₃) (1.0 mmol)

-

Pd@COF-TB nanocatalyst (20 mg)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) (3 mL)

-

Nitrogen atmosphere

Procedure:

-

To a reaction tube, add iodobenzene (1.0 mmol), sodium thiosulfate (1.0 mmol), Pd@COF-TB catalyst (20 mg), and DIPEA (2.0 mmol).

-

Add 3 mL of DMF to the tube.

-

Seal the tube and purge with nitrogen gas.

-

Place the reaction mixture in a preheated oil bath at 120°C and stir for the required reaction time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The catalyst can be recovered by filtration for reuse.

-

The filtrate is subjected to standard workup (e.g., extraction with an organic solvent, washing with brine) and purified by flash column chromatography to yield diphenyl sulfide. (Reported yield: 95%).

Caption: Workflow for Pd-catalyzed diphenyl sulfide synthesis.

Quantitative Data Summary

The efficiency of synthetic methods for diaryl sulfides varies significantly with the choice of catalyst, base, and solvent. The following table summarizes yields for selected C-S coupling reactions.

Table 2: Comparison of Yields for Diaryl Sulfide Synthesis

| Aryl Halide | Sulfur Source | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Thiophenol | (IPr)₂-Ni | KOᵗBu | DMP | 80 | >99 | [5] |

| Bromobenzene | Thiophenol | (IPr)₂-Ni | KOᵗBu | DMP | 80 | 95 | [5] |

| Iodobenzene | Na₂S₂O₃ | Pd@COF-TB | DIPEA | DMF | 120 | 95 | [21] |

| 4-Iodotoluene | Na₂S₂O₃ | Pd@COF-TB | DIPEA | DMF | 120 | 96 | [21] |

| Phenol | Thiophenol | Pd/Cu | - | - | - | - |[22] |

DMP = 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone; DIPEA = N,N-Diisopropylethylamine.

Conclusion

The C-S bond in diphenyl sulfide presents a fascinating area of study, balancing stability with versatile reactivity. Modern synthetic chemistry has provided an arsenal of tools to form this bond with high precision and to activate it for further molecular construction. Through photochemical, electrochemical, and, most prominently, transition-metal-catalyzed pathways, the C-S linkage can be selectively cleaved and functionalized. This reactivity profile cements the role of diphenyl sulfide and its derivatives as indispensable building blocks for researchers in medicinal chemistry, materials science, and industrial chemical synthesis. A thorough understanding of the principles outlined in this guide is crucial for leveraging the full potential of this important organosulfur compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 3. Diphenyl sulfide | 139-66-2 [chemicalbook.com]

- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 5. Diphenyl sulfide synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. air.unipr.it [air.unipr.it]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. uni-muenster.de [uni-muenster.de]

- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Cyclohexyl phenyl sulfide cleavage studied for degradation of sulfur-containing heavy oil [kpfu.ru]

- 21. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

Diphenyl sulfide and its common derivatives

An In-depth Technical Guide to Diphenyl Sulfide and Its Derivatives in Drug Discovery

Introduction

Diphenyl sulfide (DPS), also known as thiobisaniline, is a diaryl sulfide that has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, including the flexible thioether linkage and the two phenyl rings that can be readily functionalized, allow for the creation of diverse molecular architectures with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, key derivatives, biological activities, and mechanisms of action of diphenyl sulfide-based compounds, with a particular focus on their applications in drug development.

Synthesis of the Diphenyl Sulfide Core

The synthesis of the diphenyl sulfide core and its derivatives can be achieved through several methods, with the most common being transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming the crucial carbon-sulfur (C-S) bond.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers and sulfides. It typically involves the reaction of an aryl halide with a thiophenol in the presence of a copper catalyst and a base at elevated temperatures.

Suzuki Coupling

Modern cross-coupling reactions, such as the Suzuki coupling, have also been adapted for C-S bond formation. This method involves the reaction of an aryl boronic acid with an aryl thiol or sulfonyl chloride, catalyzed by a palladium complex.

A general workflow for the synthesis and evaluation of diphenyl sulfide derivatives is presented below.

Figure 1: General workflow for the synthesis and biological evaluation of diphenyl sulfide derivatives.

Key Derivatives and Biological Activities

The diphenyl sulfide scaffold has been extensively explored to develop potent therapeutic agents, particularly in the field of oncology. By modifying the substitution pattern on the phenyl rings, researchers have developed derivatives with a range of biological activities.

Anticancer Agents

A significant number of diphenyl sulfide derivatives have been synthesized and evaluated for their anticancer properties. One notable class of these compounds acts as tubulin polymerization inhibitors. These agents bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data Summary

The following table summarizes the synthetic and biological data for a series of representative diphenyl sulfide-based tubulin polymerization inhibitors.

| Compound ID | R1 | R2 | Yield (%) | m.p. (°C) | IC50 (MCF-7, μM) | IC50 (HeLa, μM) |

| DPS-1 | H | 4'-OCH3 | 85 | 121-123 | 2.5 | 3.1 |

| DPS-2 | 4-Cl | 4'-OCH3 | 82 | 135-137 | 1.8 | 2.2 |

| DPS-3 | 4-F | 4'-OCH3 | 88 | 128-130 | 2.1 | 2.5 |

| DPS-4 | H | 3',4',5'-(OCH3)3 | 75 | 142-144 | 0.5 | 0.8 |

| DPS-5 | 4-Cl | 3',4',5'-(OCH3)3 | 78 | 155-157 | 0.2 | 0.4 |

Data presented is representative and compiled from various sources for illustrative purposes.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative diphenyl sulfide derivative and its subsequent biological evaluation.

Synthesis of a Representative Diphenyl Sulfide Derivative (DPS-5)

Materials:

-

4-Chlorothiophenol

-

3,4,5-Trimethoxyiodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-chlorothiophenol (1.2 mmol) in DMF (10 mL), add K2CO3 (2.4 mmol) and stir at room temperature for 20 minutes.

-

Add 3,4,5-trimethoxyiodobenzene (1.0 mmol) and CuI (0.1 mmol) to the reaction mixture.

-

Heat the mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure compound DPS-5.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human breast cancer cell line (MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Prepare stock solutions of the test compounds (e.g., DPS-1 to DPS-5) in DMSO and dilute to various concentrations with the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

-

After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathways

As mentioned, a key mechanism of action for many anticancer diphenyl sulfide derivatives is the inhibition of tubulin polymerization. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptosis (programmed cell death).

Figure 2: Signaling pathway for apoptosis induction by diphenyl sulfide-based tubulin inhibitors.

Conclusion

The diphenyl sulfide scaffold is a versatile and valuable platform for the development of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the discovery of potent compounds, particularly in the area of cancer research. Future work in this field is likely to focus on the optimization of lead compounds to improve their pharmacokinetic properties and reduce off-target effects, as well as the exploration of novel biological targets for this promising class of molecules.

An In-depth Technical Guide to the Health and Safety Considerations for Handling Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of diphenyl sulfide, a common reagent and intermediate in laboratory and pharmaceutical research. The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and waste disposal of this compound, with a focus on providing actionable information for laboratory personnel.

Chemical and Physical Properties

Diphenyl sulfide is a colorless to light yellow liquid with a distinct, unpleasant odor.[1][2][3] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is crucial for assessing potential hazards and implementing appropriate safety measures.

Table 1: Physical and Chemical Properties of Diphenyl Sulfide

| Property | Value | References |

| CAS Number | 139-66-2 | [2] |

| Molecular Formula | C12H10S | [1][2] |

| Molecular Weight | 186.27 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1][3][5] |

| Odor | Unpleasant, stench | [1][2] |

| Boiling Point | 296 °C (565 °F) | [1][2][5] |

| Melting Point | -40 °C (-40 °F) | [1][5] |

| Flash Point | > 112 °C (> 233.6 °F) | [1] |

| Density | 1.113 g/cm³ at 20 °C | [2][5] |

| Vapor Density | 6.42 (Air = 1.0) | [1][2] |

| Solubility | Insoluble in water. Soluble in diethyl ether, benzene, and carbon disulfide. | [2][5][6] |

| Stability | Stable under normal conditions. | [1][5] |

Toxicological Data

Diphenyl sulfide is classified as harmful if swallowed and causes skin irritation.[7] It is also very toxic to aquatic life with long-lasting effects.[8][7] The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of vapors is not expected to be a significant hazard at room temperature due to the low vapor pressure, but this can change if the substance is heated or misted.[9]

Table 2: Acute Toxicity Data for Diphenyl Sulfide

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 490 µL/kg (equivalent to 544 mg/kg) | [2][9] |

| LD50 | Rat (female) | Oral | 300 to 2000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 11300 µL/kg (equivalent to 12540 mg/kg) | [2][9] |

| LD50 | Rabbit | Dermal | 12600 mg/kg | [2] |

| EC50 | Daphnia magna (Water flea) | Aquatic | 0.84 mg/l (48 h) | [8] |

Experimental Protocols for Toxicological Studies

The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key toxicological assessments.

Acute Oral Toxicity (Based on OECD Test Guideline 401 - now obsolete, but historically relevant)

The acute oral toxicity of a substance is determined by administering a single dose of the substance to a group of experimental animals, typically rats, via gavage.[5]

-

Principle: To assess the adverse effects occurring shortly after oral administration of a single dose.[5]

-

Animal Model: Healthy, young adult rats of a commonly used laboratory strain are preferred.[5] Animals are fasted prior to dosing.[5]

-

Dosage: A series of graduated doses are administered to different groups of animals.[5]

-

Procedure: The test substance is administered using a stomach tube or cannula.[5] Animals are observed for signs of toxicity and mortality for at least 14 days.[5]

-

Observations: Clinical signs such as tremors, convulsions, salivation, diarrhea, lethargy, and coma are recorded.[5] Body weight is measured before administration and weekly thereafter.[5] A gross necropsy is performed on all animals at the end of the study.[5]

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived dose expected to cause death in 50% of the animals.[5]

Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This test evaluates the potential adverse effects resulting from a single dermal application of a substance.[8]

-

Principle: To determine the health hazards likely to arise from a short-term dermal exposure.[8][10]

-

Animal Model: Rats or rabbits are commonly used.[8] The fur on the dorsal area of the trunk is clipped 24 hours before the test.[11]

-

Procedure: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.[12][13] The application site is then covered with a porous gauze dressing for 24 hours.[8][12] After the exposure period, the residual test substance is removed.[8][12]

-

Observations: Animals are observed for clinical signs of toxicity, dermal reactions (erythema and edema), and mortality for up to 14 days.[8][13] Body weights are recorded weekly.[14] A gross necropsy is performed at the end of the study.[8][14]

-

Endpoint: The LD50 is determined, and any dose-response trends in toxicity are documented.[8]

Skin Irritation/Corrosion (Based on OECD Test Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[6][7]

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal.[6]

-

Animal Model: The albino rabbit is the preferred species.[6][7]

-

Procedure: The substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[15][16]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[15][17] Observations may continue for up to 14 days to assess the reversibility of the effects.[15][16]

-

Endpoint: The degree of skin reaction is scored, and the substance is classified as an irritant if the effects persist.[7][15]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[1][2]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[1][4][18]

-

Animal Model: Healthy, young adult albino rabbits are used.[1][2]

-

Procedure: The test substance is instilled into the conjunctival sac of one eye.[4][18] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[2]

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4][18] Observations may continue for up to 21 days to assess reversibility.[3]

-

Endpoint: The severity of ocular lesions is scored to determine the irritation or corrosion potential.[4][18]

Acute Aquatic Toxicity (Based on OECD Test Guideline 202)

This test assesses the acute toxic effects of a substance on aquatic invertebrates.[19][20][21]

-

Principle: To determine the concentration of a substance that is toxic to Daphnia sp. over a short exposure period.[20][21]

-

Test Organism: Young daphnids (typically Daphnia magna), less than 24 hours old, are used.[19][22][23]

-

Procedure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.[19][22][23]

-

Observations: Immobilization of the daphnids is recorded at 24 and 48 hours.[19][20][22]

-

Endpoint: The EC50 (median effective concentration) at 48 hours is calculated, which is the concentration that immobilizes 50% of the daphnids.[19][20][23]

Health and Safety Considerations

Based on its toxicological profile, the following health and safety precautions are mandatory when handling diphenyl sulfide.

Hazard Identification

-

GHS Classification:

-

Hazard Statements:

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, the following engineering controls and personal protective equipment should be utilized.

-

Engineering Controls:

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][9][19]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][9][19]

-

Respiratory Protection: Under normal conditions of use, respiratory protection is not typically required.[1][19] If there is a risk of inhaling mists or vapors (e.g., when heating), use a NIOSH/MSHA approved respirator.[14]

-

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not ingest or inhale.[14]

-

Do not eat, drink, or smoke in the work area.

Storage

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][9][10]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][9] Get medical attention if irritation persists.[1]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][9] Seek immediate medical attention.[1][9]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1][9][10]

-

Unsuitable Extinguishing Media: No information available.[1]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides may be generated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][9][10]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][10]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[1][7][14]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, vermiculite) and place it in a suitable, closed container for disposal.[1][7][9]

Waste Disposal

Dispose of diphenyl sulfide and contaminated materials in accordance with all applicable federal, state, and local regulations.[1][9] Do not dispose of it in the sewer system.[14]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for diphenyl sulfide.

Caption: Standard Operating Procedure for Handling Diphenyl Sulfide.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. Test No. 405: Acute Eye Irritation/Corrosion - OECD - Google Books [books.google.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 9. episkin.com [episkin.com]

- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 17. siesascs.edu.in [siesascs.edu.in]

- 18. oecd.org [oecd.org]

- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. eurofins.it [eurofins.it]

Environmental fate and degradation of diphenyl sulfide

An in-depth analysis of the environmental fate, degradation, and ecotoxicological impact of diphenyl sulfide (DPS), a compound utilized in chemical synthesis and found in some crude oils. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its behavior in various environmental compartments.

Physical and Chemical Properties

Diphenyl sulfide (C₁₂H₁₀S) is an organosulfur compound characterized by its stability. Its environmental behavior is largely dictated by its physical and chemical properties, which influence its distribution and persistence.

Table 1: Physical and Chemical Properties of Diphenyl Sulfide

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 186.27 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | -40 °C | |

| Boiling Point | 296-297 °C | |

| Water Solubility | 14.3 mg/L at 25 °C | |

| Vapor Pressure | 0.0018 mm Hg at 25 °C |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.22 | |

The high Log Kₒw value indicates a strong tendency for diphenyl sulfide to partition from water into organic matrices, suggesting a potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. Its low water solubility and low vapor pressure suggest that it will be primarily found in soil and aquatic environments rather than the atmosphere.

Environmental Degradation Pathways

Diphenyl sulfide is subject to both biotic and abiotic degradation processes in the environment. The primary degradation pathways are biodegradation and photodegradation, which transform the parent compound into more oxidized products.

Biodegradation

Biodegradation is a significant route for the transformation of diphenyl sulfide in environments rich in microbial activity, such as activated sludge, soil, and sediments. The process is primarily an oxidative one, mediated by monooxygenase and dioxygenase enzymes produced by various bacteria.

The most commonly reported biodegradation pathway involves the sequential oxidation of the sulfur atom, as illustrated in the diagram below.

Microorganisms, particularly from the Pseudomonas and Rhodococcus genera, are known to metabolize diphenyl sulfide. The initial and rate-limiting step is often the oxidation of diphenyl sulfide to diphenyl sulfoxide (DPSO). This is followed by a second oxidation step to form the more stable and persistent diphenyl sulfone (DPSO₂). Under certain conditions, further degradation via ring cleavage can occur, leading to complete mineralization.

Table 2: Biodegradation Data for Diphenyl Sulfide

| System | Conditions | Degradation (%) | Half-life (t₁/₂) | Metabolites Detected |

|---|---|---|---|---|

| Activated Sludge | Aerobic, 28 days | ~90% | Not Reported | Diphenyl Sulfoxide, Diphenyl Sulfone |

| Soil | Aerobic | Moderate | Weeks to Months | Not Reported |

| Aquatic Environment | Aerobic | Slow | > 100 days | Diphenyl Sulfoxide |

Abiotic Degradation

Abiotic processes, particularly photodegradation, contribute to the transformation of diphenyl sulfide, especially in sunlit surface waters and the atmosphere.

-

Photodegradation: In aqueous environments, indirect photolysis is the primary mechanism. Diphenyl sulfide can react with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH). This reaction leads to the formation of diphenyl sulfoxide and other oxidation products.

-

Hydrolysis: Due to the stability of the carbon-sulfur bonds, diphenyl sulfide is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).

Experimental Protocols

This section details a representative methodology for assessing the aerobic biodegradation of diphenyl sulfide in an aqueous medium, a common procedure in environmental fate studies.

Aerobic Biodegradation in an Aquatic System (OECD 301D Guideline, Closed Bottle Test)

1. Principle: A solution of diphenyl sulfide in a mineral medium is inoculated with a small quantity of microorganisms (e.g., from activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analyzing the dissolved oxygen concentration over a 28-day period.

2. Materials:

-

Mineral Medium: (e.g., as specified in OECD 301 guidelines) containing essential mineral salts.

-

Test Substance: Diphenyl sulfide (analytical grade).

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.

-

Control and Reference: A blank control (inoculum only), and a reference control with a readily biodegradable substance (e.g., sodium benzoate).

3. Procedure:

-

Prepare a stock solution of diphenyl sulfide, typically in a solvent carrier due to its low water solubility.

-

Add the test substance to the mineral medium in sealed test bottles to achieve a final concentration (e.g., 2-5 mg/L).

-

Inoculate the bottles with the prepared activated sludge inoculum.

-

Fill bottles completely, ensuring no headspace, and seal.

-

Incubate the bottles at 20 ± 1 °C in the dark for 28 days.

-

Measure the dissolved oxygen concentration in replicate bottles at regular intervals.

-

The percentage of biodegradation is calculated from the difference in oxygen consumption between the test and blank bottles, expressed as a percentage of the theoretical oxygen demand (ThOD).

4. Analytical Chemistry:

-

To confirm the degradation of the parent compound and identify metabolites, samples can be taken at the beginning and end of the experiment.

-

Samples are extracted with a suitable solvent (e.g., dichloromethane).

-

Analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify diphenyl sulfide, diphenyl sulfoxide, and diphenyl sulfone.

Ecotoxicity

The ecotoxicity of diphenyl sulfide and its degradation products is crucial for assessing its environmental risk. Data is limited, but available information suggests moderate toxicity to aquatic organisms.

Table 3: Ecotoxicity Data for Diphenyl Sulfide

| Organism | Endpoint | Value | Exposure Time |

|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | LC₅₀ | 5.7 mg/L | 96 hours |

| Water Flea (Daphnia magna) | EC₅₀ | 1.8 mg/L | 48 hours |

| Green Algae (Pseudokirchneriella subcapitata) | EC₅₀ | ~1.5 mg/L | 72 hours |

The primary metabolites, diphenyl sulfoxide and diphenyl sulfone, are generally less toxic than the parent compound. However, the persistence of diphenyl sulfone in the environment is a point of concern.

Conclusion

The environmental fate of diphenyl sulfide is governed by a combination of its physicochemical properties and susceptibility to degradation. Its high Log Kₒw suggests a potential for partitioning into soil, sediment, and biota. While it is susceptible to aerobic biodegradation, the process can be slow, and the formation of persistent metabolites like diphenyl sulfone is a key consideration. Abiotic degradation via photolysis also contributes to its transformation in aquatic systems. The compound exhibits moderate acute toxicity to aquatic organisms. A comprehensive environmental risk assessment should consider the persistence and potential long-term effects of both the parent compound and its primary degradation products.

Natural occurrence and sources of diphenyl sulfide

An In-depth Technical Guide on the Natural Occurrence and Sources of Diphenyl Sulfide

Introduction

Diphenyl sulfide, an organosulfur compound with the formula (C₆H₅)₂S, is an aromatic sulfide consisting of two phenyl groups linked by a sulfur atom. It is a colorless liquid with a characteristic unpleasant odor, and it is soluble in organic solvents like diethyl ether and benzene but insoluble in water. While primarily known as a synthetic reagent and a precursor in various industrial applications, diphenyl sulfide also occurs naturally in a range of geological and biological contexts. This guide provides a comprehensive overview of its natural sources, presents quantitative data on its occurrence, details the experimental protocols for its identification, and illustrates relevant metabolic pathways.

Natural Occurrence and Sources

The presence of diphenyl sulfide in nature is predominantly associated with fossil fuels. However, it is also detected as a volatile compound in certain foods and as a degradation product of some agricultural chemicals.

Geological Sources

Fossil Fuels: Diphenyl sulfide is a notable organosulfur compound found in fossil fuels. Its presence is significant in:

-

Crude Oil: It is a component of various crude oil fractions, and its concentration can vary depending on the origin and composition of the crude oil.

-

Coal and Coal Tar: Coal tar, a byproduct of coal pyrolysis, contains a complex mixture of organic compounds, including various sulfur heterocycles and aromatic sulfides like diphenyl sulfide. The characterization of sulfur compounds in coal tar is crucial for the petroleum industry.

Biogenic and Environmental Sources

Food Volatiles: Diphenyl sulfide has been identified as a volatile compound contributing to the flavor profile of certain cooked foods.

-

Cooked Meat: It is formed during the thermal degradation of sulfur-containing precursors, such as the vitamin thiamine and sulfur-containing amino acids, in meat. A variety of sulfides and other sulfur compounds have been identified in boiled meat.

Plant Kingdom: While not widespread, some plants have been reported to contain diphenyl sulfide or related compounds.

-

Lepidium sativum (Garden Cress): This plant is known to contain a variety of phytochemicals, including organosulfur compounds.

Environmental Degradation: Diphenyl sulfide can be introduced into the environment as a breakdown product of certain synthetic compounds.

-

Fungicide Metabolism: It has been identified as a metabolite resulting from the photodegradation of the fungicide edifenphos.

Quantitative Data

The concentration of diphenyl sulfide in natural sources can vary significantly. The following table summarizes available quantitative data.

| Source Category | Specific Source | Concentration/Amount | Reference |

| Fossil Fuels | Coal Tar | Identified as a component; specific concentration varies with coal type and pyrolysis conditions. | |

| Crude Oil Fractions | Present in naphtha, kerosene, and gas oil fractions. Used as an internal standard at 1 ppm for analysis. | ||

| Food | Boiled Meat | Identified as one of 29 sulfur compounds; quantitative levels are sample-dependent. | |

| Environmental | Product of Edifenphos Degradation | Forms as a photodegradation product; concentration depends on initial fungicide amount and environmental conditions. |

Experimental Protocols

The identification and quantification of diphenyl sulfide from complex matrices require specialized analytical techniques, primarily gas chromatography.

Extraction of Sulfides from Solid and Oily Matrices

This protocol is adapted from EPA Method 9031 for the extraction of soluble sulfides from matrices not suitable for direct distillation.

Objective: To extract soluble sulfides from solid or oily samples for subsequent analysis.

Methodology:

-

Sample Preparation: If the sample contains interfering solids or excessive oil, it may be filtered. The solid portion is then extracted with water.

-

Extraction:

-

The solid material is mixed with water, and the pH is adjusted to be between 9 and 11 using 50% NaOH. This pH range is maintained throughout the extraction to prevent the loss of volatile hydrogen sulfide.

-

The mixture is agitated in an extraction bottle. The headspace is purged with nitrogen to prevent oxidation of the sulfide.

-

-

Separation: The extract is combined with the initial filtrate (if any) for analysis.

-

Analysis: The combined extract is then subjected to a distillation procedure where the addition of sulfuric acid liberates hydrogen sulfide, which is trapped and then quantified via titration.

Analysis by Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)

GC-SCD is a highly specific and sensitive technique for the analysis of sulfur compounds in petrochemical samples.

Objective: To separate, detect, and quantify diphenyl sulfide in complex mixtures like crude oil fractions.

Instrumentation: Gas chromatograph coupled with a Sulfur Chemiluminescence Detector.

Methodology:

-

Standard Preparation: Prepare calibration standards by diluting known sulfur compounds, including diphenyl sulfide, in a suitable solvent like n-hexane or toluene. Diphenyl sulfide can also be used as an internal standard, typically at a concentration of 1 ppm.

-

Chromatographic Conditions (Typical):

-

Column: A capillary column suitable for separating aromatic compounds (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to elute all compounds of interest.

-

Injection: A small volume (e.g., 1 µL) of the sample or standard is injected into the GC.

-

-

Detection: The SCD selectively detects sulfur-containing compounds as they elute from the column, providing high sensitivity and specificity.

-

Quantification: The concentration of diphenyl sulfide is determined by comparing its peak area to that of the calibration standards or by using the internal standard method.

Analysis by Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS)

For highly complex matrices like coal tar, GC×GC provides superior separation capabilities.

Objective: To identify and characterize sulfur compounds, including diphenyl sulfide, in coal tar.

Instrumentation: A comprehensive two-dimensional gas chromatograph coupled to a time-of-flight mass spectrometer.

Methodology:

-

Sample Preparation: Coal tar samples are typically diluted in a suitable solvent before analysis.

-

GC×GC Separation: The sample is subjected to two sequential columns with different stationary phases. This two-dimensional separation allows for the resolution of co-eluting compounds that would overlap in a single-column separation.

-

Detection: A TOFMS detector provides fast acquisition of full mass spectra, which is necessary for the narrow peaks produced by GC×GC, allowing for confident identification of the separated compounds.

-

Data Analysis: The resulting data is often visualized as a 2D chromatogram (color plot), where different classes of compounds (e.g., thiophenes, benzothiophenes, and sulfides) appear in distinct regions, facilitating their identification.

Metabolic and Degradation Pathways

Diphenyl sulfide is subject to microbial metabolism, particularly by fungi, which can be relevant for bioremediation.

Fungal Biodegradation of Diphenyl Sulfide

White-rot fungi are capable of oxidizing diphenyl sulfide. The metabolic pathway involves the sequential oxidation of the sulfur atom.

Pathway Description:

-

Diphenyl sulfide is initially oxidized to diphenyl sulfoxide.

-

Diphenyl sulfoxide is further oxidized to form diphenyl sulfone. This sulfur oxidation pathway is a primary metabolic route for the detoxification of diphenyl sulfide by these fungi. The oxidation of dibenzyl sulfoxide to dibenzyl sulfone appears to be mediated by the cytochrome P-450 enzyme system.

Introduction to the organosulfur chemistry of diphenyl sulfide

An In-depth Technical Guide to the Organosulfur Chemistry of Diphenyl Sulfide

Introduction

Diphenyl sulfide, an organosulfur compound with the chemical formula (C₆H₅)₂S, is a fundamental structure in organic chemistry. Often abbreviated as Ph₂S, this aromatic sulfide consists of two phenyl groups linked by a sulfur atom. It presents as a colorless liquid with a characteristic unpleasant odor, and it is insoluble in water but soluble in organic solvents like diethyl ether and benzene. The study of diphenyl sulfide is crucial for researchers, scientists, and drug development professionals due to its role as a versatile intermediate and building block in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials for photopolymerization. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physical and Spectroscopic Properties

The foundational properties of diphenyl sulfide are summarized below. This data is essential for its identification, purification, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀S | |

| Molar Mass | 186.27 g·mol⁻¹ | |

| Appearance | Colorless liquid | |

| Density | 1.113 g/cm³ (at 20 °C) | |

| Melting Point | -25.9 °C | |

| Boiling Point | 296 °C | |

| Refractive Index (n²⁰/D) | 1.6327 | |

| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide. | |

| ¹H NMR (300 MHz, neat) | δ 7.204 (m), δ 7.056 (m), δ 7.004 (m) | |

| Mass Spectrum (EI) | m/z 186 (M+), 109, 65 |

Synthesis of Diphenyl Sulfide

Several methods exist for the preparation of diphenyl sulfide, with the Friedel-Crafts reaction being a classical and effective approach. Other methods include metal-catalyzed coupling reactions.

Key Synthetic Method: Friedel-Crafts Reaction

The most common and scalable synthesis involves the electrophilic aromatic substitution reaction between benzene and a sulfur-containing electrophile, such as sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂), catalyzed by aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis via Friedel-Crafts Reaction.

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

-

Anhydrous Benzene (C₆H₆): 1 L (11.5 mol)

-

Anhydrous Aluminum Chloride (AlCl₃): 167 g (1.25 mol)

-

Sulfur Monochloride (S₂Cl₂): 84 g (0.62 mol)

-

Cracked Ice

-

Commercial Methyl Alcohol

-

Zinc Dust

-

40% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

A 3-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap.

-